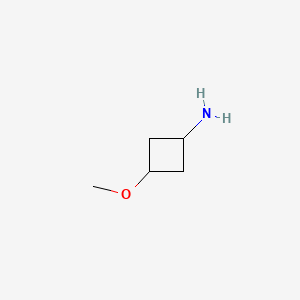

3-Methoxycyclobutanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZHBPUHGUPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693370, DTXSID201306039 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-98-5, 1363381-00-3 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYCYCLOBUTANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Emergence of Cyclobutane Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to 3-Methoxycyclobutanamine for Advanced Research

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Saturated small carbocycles, once considered niche motifs, are now recognized for their profound impact on drug design. Among these, the cyclobutane ring has emerged as a particularly valuable building block. Its unique, puckered three-dimensional structure offers a means to escape the "flatland" of aromatic ring systems, improving properties such as solubility and metabolic stability while providing a rigid scaffold for the precise vectorial arrangement of functional groups.

This guide provides an in-depth technical overview of this compound, a versatile cyclobutane-based building block. We will delve into its isomeric forms, physicochemical properties, synthetic pathways, and strategic applications, with a focus on empowering researchers, scientists, and drug development professionals to leverage its unique attributes in their programs.

Isomeric Forms, Nomenclature, and Identification

This compound exists as two distinct geometric isomers: cis and trans. The spatial relationship between the amino and methoxy groups dictates the molecule's overall shape, polarity, and how it interacts with biological targets. Consequently, precise control over stereochemistry is paramount in its application. The hydrochloride salts are the most common commercial forms, offering improved stability and handling characteristics over the free base.

| Compound Name | Isomer | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1s,3s)-3-Methoxycyclobutan-1-amine | cis | Free Base | 1268521-35-2[1][2] | C₅H₁₁NO | 101.15[2] |

| cis-3-Methoxycyclobutanamine hydrochloride | cis | HCl Salt | 1408074-54-3[3][4] | C₅H₁₂ClNO | 137.61[3] |

| trans-3-Methoxycyclobutanamine hydrochloride | trans | HCl Salt | 1363381-00-3[5], 1408074-49-6[6][7] | C₅H₁₂ClNO | 137.61[6] |

| This compound (unspecified) | Mixture/Generic | Free Base | 1234615-98-5[5] | C₅H₁₁NO | 101.15 |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are isomer-dependent. The free base is a liquid at room temperature, while the hydrochloride salts are typically white to off-white crystalline solids.[5][8]

Physical Properties

| Property | cis-3-Methoxycyclobutanamine (Free Base) | Hydrochloride Salts |

| Appearance | Liquid | White to off-white solid[8] |

| Boiling Point | 122.1 ± 33.0 °C (at 760 Torr)[2] | Not applicable (decomposes) |

| Density | 0.97 ± 0.1 g/cm³[2] | Data not available |

| Flash Point | 25.4 ± 18.6 °C[2] | Data not available |

| Storage | Store under inert gas | Store at 2-8°C under inert gas[8] |

Spectroscopic Profile (Predicted)

While publicly accessible spectra are limited, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

-

¹H NMR: The proton spectrum is expected to be complex in the 1.5-3.0 ppm region due to the cyclobutane ring protons. Key diagnostic signals would include a singlet for the methoxy group (-OCH₃) at approximately 3.3 ppm. The protons on the carbons bearing the methoxy and amino groups (CH-O and CH-N) would appear as multiplets, with their precise chemical shift and coupling constants being highly dependent on the cis/trans stereochemistry.

-

¹³C NMR: The spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The two methine carbons (C-O and C-N) would appear in the 50-80 ppm range, while the methylene carbon (CH₂) would be found further upfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the primary amine and ether functionalities. Look for N-H stretching vibrations in the 3300-3400 cm⁻¹ region (typically a doublet for a primary amine), C-H stretching just below 3000 cm⁻¹, and a strong C-O stretching band for the ether linkage in the 1070-1150 cm⁻¹ range. For the hydrochloride salt, the N-H stretches will be broadened and shifted to lower wavenumbers (around 2500-3000 cm⁻¹).

Synthesis and Reaction Chemistry

Plausible Synthetic Workflow

A robust synthesis of this compound can be envisioned starting from commercially available cyclobutane precursors. A logical and efficient approach is the reductive amination of 3-methoxycyclobutanone. This method allows for the formation of both cis and trans isomers, which can often be separated via chromatography or crystallization.

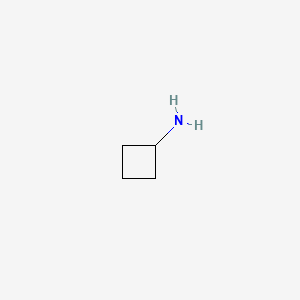

Caption: Plausible synthetic route via reductive amination.

Protocol Causality:

-

Imine Formation: The reaction of 3-methoxycyclobutanone with an ammonia source (like ammonium acetate) under dehydrating conditions (Dean-Stark trap) forms an intermediate imine. This step is equilibrium-driven, and the removal of water is crucial for high conversion.

-

Reduction: The C=N bond of the imine is then selectively reduced to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this one-pot reaction as it is mild and tolerant of various functional groups. Alternatively, catalytic hydrogenation can be employed. The choice of reducing agent can influence the diastereoselectivity (cis vs. trans ratio) of the final product.

-

Separation: The resulting mixture of cis and trans isomers is typically separable by silica gel column chromatography or by fractional crystallization of their salts (e.g., hydrochloride or tartrate).

Key Reactivity

The primary amine of this compound is a versatile nucleophile, making it an ideal handle for elaboration in multi-step syntheses. It readily participates in:

-

Amide bond formation: Coupling with carboxylic acids or acid chlorides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Nucleophilic aromatic substitution (SₙAr): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of bioactive compounds, particularly in the development of therapeutic agents for neurological disorders and pain management.[8] The cyclobutane core is not merely a spacer; it is a strategic element for optimizing a drug candidate's profile.

Strategic Advantages of the Cyclobutane Scaffold:

-

Metabolic Stability: The strained ring is less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger alicyclic rings.

-

Conformational Restriction: The rigid, puckered nature of the ring locks appended pharmacophoric groups into well-defined spatial orientations, which can enhance binding affinity and selectivity for a biological target.

-

Improved Physicochemical Properties: As a bioisostere for groups like gem-dimethyl or phenyl rings, it can increase the fraction of sp³ carbons (Fsp³) in a molecule, a parameter often correlated with improved solubility, reduced toxicity, and higher clinical success rates.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. The available safety data for cis-3-Methoxycyclobutanamine hydrochloride provides a clear guide for risk mitigation.

GHS Hazard Classification

| Hazard Code | Hazard Statement | Pictogram |

| H302 | Harmful if swallowed[9] | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation[9] | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation[9] | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation[9] | GHS07 (Exclamation Mark) |

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

-

Respiratory Protection: Not typically required when using adequate engineering controls. If weighing or transferring large quantities of the solid salt, a NIOSH-approved respirator with a particulate filter may be appropriate.

-

-

Handling: Avoid creating dust. Use spark-proof tools and ground equipment when handling the flammable free base. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store the hydrochloride salt in a tightly sealed container in a refrigerator (2-8°C). Store the free base in a cool, well-ventilated, flammable-liquids cabinet. Both forms should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and strategic building block for modern medicinal chemistry. Its well-defined stereoisomers and rigid cyclobutane core provide a powerful tool for navigating complex structure-activity relationships and for engineering drug candidates with superior pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is the foundation for unlocking its full potential in the discovery of next-generation therapeutics.

References

- PubChem.trans-3-(2-Methoxyethoxy)cyclobutanamine.

- Angene Chemical.Safety Data Sheet.

- MySkinRecipes.trans-3-Methoxycyclobutanamine hydrochloride.

Sources

- 1. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]

- 2. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]

- 3. cis-3-Methoxycyclobutanamine hydrochloride 97% | CAS: 1408074-54-3 | AChemBlock [achemblock.com]

- 4. cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. trans-3-Methoxycyclobutanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. trans-3-methoxycyclobutanamine hydrochloride | 1408074-49-6 [chemicalbook.com]

- 8. trans-3-Methoxycyclobutanamine hydrochloride [myskinrecipes.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Synthesis of cis-3-Methoxycyclobutanamine: A Technical Guide for Drug Development Professionals

Abstract

Cyclobutane rings are increasingly sought-after scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties and unique three-dimensional topologies to drug candidates. Among these, cis-3-Methoxycyclobutanamine stands out as a valuable building block, offering a privileged vector for molecular elaboration. This in-depth technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to this key intermediate. We will delve into the strategic considerations behind each synthetic step, from the construction of the cyclobutane core to the crucial stereoselective transformations that define the final architecture of the molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their discovery programs.

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

The cyclobutane moiety, once considered an esoteric curiosity, has emerged as a powerful tool in the medicinal chemist's arsenal. Its rigid, puckered conformation allows for precise spatial positioning of substituents, enabling enhanced target engagement and improved selectivity.[1][2] The incorporation of a cyclobutane ring can also favorably modulate key drug-like properties, such as metabolic stability and membrane permeability. cis-3-Methoxycyclobutanamine, in particular, offers a synthetically tractable handle for the introduction of diverse functionalities, making it a highly desirable building block for the construction of novel chemical entities.[3]

This guide will present a convergent and rational synthesis of cis-3-Methoxycyclobutanamine, emphasizing the underlying principles of stereocontrol and reaction optimization.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, cis-3-Methoxycyclobutanamine, points to 3-methoxycyclobutanone as a key intermediate. The stereochemistry of the final product can be strategically established through a diastereoselective reduction of this ketone, followed by the introduction of the amine functionality.

Caption: Retrosynthetic analysis of cis-3-Methoxycyclobutanamine.

Synthesis of the Key Intermediate: 3-Methoxycyclobutanone

The synthesis of 3-methoxycyclobutanone can be efficiently achieved via a [2+2] cycloaddition reaction between an appropriate ketene equivalent and methyl vinyl ether. Dichloroketene, generated in situ from dichloroacetyl chloride and triethylamine, is a highly effective reagent for this transformation. The resulting 2,2-dichloro-3-methoxycyclobutanone is then subjected to a reductive dechlorination to afford the desired 3-methoxycyclobutanone.

Caption: Synthetic route to 3-Methoxycyclobutanone.

Experimental Protocol: Synthesis of 3-Methoxycyclobutanone

Step 1: [2+2] Cycloaddition

-

To a stirred solution of methyl vinyl ether (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add triethylamine (1.5 equivalents).

-

Slowly add a solution of dichloroacetyl chloride (1.0 equivalent) in anhydrous diethyl ether to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

Step 2: Reductive Dechlorination

-

Dissolve the crude 2,2-dichloro-3-methoxycyclobutanone in a mixture of ethanol and water.

-

Add activated zinc dust (3.0 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate and extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 3-methoxycyclobutanone.

Stereoselective Reduction to cis-3-Methoxycyclobutanol

The stereochemical outcome of the reduction of 3-substituted cyclobutanones is a critical determinant of the final product's configuration. Extensive studies have shown that the hydride reduction of such ketones proceeds with a high degree of cis-selectivity. This preference is attributed to the steric hindrance posed by the substituent on the cyclobutane ring, which directs the incoming hydride to the less hindered face of the carbonyl group.

Caption: Stereoselective reduction of 3-Methoxycyclobutanone.

Experimental Protocol: Synthesis of cis-3-Methoxycyclobutanol

-

Dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol at 0 °C.

-

Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure cis-3-methoxycyclobutanol.

| Parameter | Value |

| Starting Material | 3-Methoxycyclobutanone |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to rt |

| Typical Yield | >90% |

| Diastereomeric Ratio (cis:trans) | >95:5 |

Conversion to cis-3-Methoxycyclobutanamine

The final step in the synthesis is the conversion of the hydroxyl group of cis-3-methoxycyclobutanol to the desired amine functionality. A reliable and stereoretentive method for this transformation involves a two-step sequence: activation of the alcohol as a mesylate or tosylate, followed by displacement with an azide and subsequent reduction.

Mesylation and Azide Displacement

The hydroxyl group is first converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting mesylate is then displaced by an azide ion, which proceeds with inversion of configuration.

Reduction of the Azide

The azide intermediate is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride or catalytic hydrogenation being common choices.

Caption: Conversion of cis-3-Methoxycyclobutanol to cis-3-Methoxycyclobutanamine.

Experimental Protocol: Synthesis of cis-3-Methoxycyclobutanamine

Step 1: Mesylation

-

To a solution of cis-3-methoxycyclobutanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

Step 2: Azide Displacement

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (2.0 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Reduction of the Azide

-

To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of the crude azide in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and wash the solid with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude cis-3-Methoxycyclobutanamine can be purified by distillation or by conversion to its hydrochloride salt.[4]

Alternative Strategy: The Mitsunobu Reaction

An alternative approach for the conversion of the alcohol to the amine is the Mitsunobu reaction.[5][6][7] This powerful reaction allows for the direct conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. In this case, phthalimide can be used as the nitrogen nucleophile. The resulting phthalimide derivative is then cleaved, typically with hydrazine, to release the free amine.

Caption: Mitsunobu reaction for the synthesis of cis-3-Methoxycyclobutanamine.

Conclusion

The synthesis of cis-3-Methoxycyclobutanamine presented in this guide offers a reliable and stereocontrolled route to a valuable building block for drug discovery. By carefully selecting the synthetic strategy and optimizing the reaction conditions at each step, researchers can efficiently access this key intermediate in high purity and yield. The principles of stereoselective reduction and functional group interconversion discussed herein are broadly applicable to the synthesis of other substituted cyclobutane derivatives, further highlighting the versatility of this important class of molecules in medicinal chemistry.

References

- Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate.

- Li, X., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.

- Organic Chemistry Portal. Mitsunobu Reaction.

- Kaur, N. (2022).

- Waser, J., et al. (2024). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.

- Organic Syntheses. 2(3H)-Oxazolone, 3-acetyl-.

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of 3-Methoxycyclobutanamine

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Small, conformationally restricted carbocycles, such as cyclobutanes, have garnered significant attention for their ability to introduce three-dimensionality into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, 3-Methoxycyclobutanamine has emerged as a critical building block, most notably for its incorporation into a new generation of Janus kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and certain cancers. This guide provides an in-depth technical account of the discovery and the first successful synthesis of this valuable synthetic intermediate, offering insights for researchers, scientists, and professionals in drug development.

The Genesis of a Key Pharmacophore: Discovery and Strategic Importance

The discovery of this compound as a valuable synthetic intermediate is intrinsically linked to the development of selective JAK1 inhibitors. In the pursuit of novel therapeutics for inflammatory diseases, researchers at AstraZeneca identified a series of potent JAK inhibitors. Within this series, the optimization of a lead compound led to the exploration of various substituted small rings to probe the binding pocket of the kinase. The introduction of the 3-methoxycyclobutylamino moiety proved to be a pivotal moment, culminating in the discovery of the highly selective and potent JAK1 inhibitor, Golidocitinib (AZD4205). The methoxy group was found to occupy a specific region of the ATP-binding site, contributing significantly to the compound's high affinity and selectivity. This discovery underscored the importance of having a reliable and scalable synthesis of cis-3-Methoxycyclobutanamine.

Retrosynthetic Blueprint: A Logic-Driven Approach to Synthesis

A logical retrosynthetic analysis of cis-3-Methoxycyclobutanamine reveals a straightforward and efficient synthetic strategy. The primary disconnection lies at the carbon-nitrogen bond, suggesting a reductive amination of the corresponding ketone, 3-methoxycyclobutanone, as a key final step. The methoxy group can be introduced via nucleophilic substitution on a suitable precursor, such as a cyclobutanol with a leaving group. This leads back to the pivotal starting material, 3-oxocyclobutanecarbonitrile, a commercially available or readily synthesized compound.

Caption: Retrosynthetic analysis of cis-3-Methoxycyclobutanamine.

The Foundation: Synthesis of the Key Precursor, 3-Oxocyclobutanecarbonitrile

The journey to this compound begins with the preparation of the crucial intermediate, 3-oxocyclobutanecarbonitrile. While commercially available, understanding its synthesis provides a complete picture of the supply chain for this important building block. An established method involves the cycloaddition of acrylonitrile and ketene.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarbonitrile

Step 1: Generation of Ketene Ketene gas is generated by the pyrolysis of diketene or acetone. This highly reactive intermediate is then passed directly into the reaction mixture.

Step 2: [2+2] Cycloaddition Acrylonitrile is dissolved in an inert solvent, such as diethyl ether, and cooled to 0°C. The freshly generated ketene gas is bubbled through the solution. The reaction is monitored by GC until the consumption of acrylonitrile is complete.

Step 3: Work-up and Purification The reaction mixture is carefully quenched with a proton source. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3-oxocyclobutanecarbonitrile.

| Parameter | Value |

| Reactants | Acrylonitrile, Ketene |

| Solvent | Diethyl Ether |

| Temperature | 0°C |

| Typical Yield | 70-80% |

The Core Synthesis: First Elaboration of cis-3-Methoxycyclobutanamine

The first scalable and stereoselective synthesis of cis-3-Methoxycyclobutanamine was a significant achievement, enabling the progression of potent JAK inhibitors into clinical development. The process, detailed in the process chemistry literature, focuses on a robust and efficient three-step sequence starting from 3-oxocyclobutanecarbonitrile.

Caption: Synthetic pathway to cis-3-Methoxycyclobutanamine.

Step 1: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

The critical first step is the stereoselective reduction of the ketone to establish the desired cis stereochemistry of the resulting alcohol. This is achieved through a careful choice of reducing agent and reaction conditions.

Experimental Protocol:

-

To a solution of 3-oxocyclobutanecarbonitrile in methanol at 0°C is added sodium borohydride portion-wise, maintaining the temperature below 5°C.

-

The reaction is stirred at this temperature for 1-2 hours until complete consumption of the starting material is observed by TLC or GC.

-

The reaction is quenched by the slow addition of acetic acid.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give cis-3-hydroxycyclobutanecarbonitrile as the major diastereomer.

| Reagent | Molar Equivalents | Purpose |

| 3-Oxocyclobutanecarbonitrile | 1.0 | Starting Material |

| Sodium Borohydride (NaBH₄) | 1.1 | Reducing Agent |

| Methanol (MeOH) | - | Solvent |

| Acetic Acid | - | Quenching Agent |

| Typical Yield | >90% | |

| Diastereomeric Ratio (cis:trans) | >10:1 |

The high cis-selectivity is attributed to the hydride attacking the carbonyl group from the less sterically hindered face, opposite to the cyano group.

Step 2: O-Methylation of cis-3-Hydroxycyclobutanecarbonitrile

With the desired stereochemistry in place, the next step is the installation of the methoxy group. This is accomplished through a standard Williamson ether synthesis.

Experimental Protocol:

-

To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of cis-3-hydroxycyclobutanecarbonitrile in THF dropwise.

-

The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of methyl iodide.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford cis-3-methoxycyclobutanecarbonitrile.

| Reagent | Molar Equivalents | Purpose |

| cis-3-Hydroxycyclobutanecarbonitrile | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.2 | Base |

| Methyl Iodide (MeI) | 1.5 | Methylating Agent |

| Tetrahydrofuran (THF) | - | Solvent |

| Typical Yield | 85-95% |

Step 3: Reduction of the Nitrile to the Primary Amine

The final step in the sequence is the reduction of the nitrile functionality to the desired primary amine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol:

-

A solution of cis-3-methoxycyclobutanecarbonitrile in methanolic ammonia is charged into a high-pressure reactor.

-

Raney Nickel (as a slurry in water) is added as the catalyst.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield cis-3-methoxycyclobutanamine.

| Reagent | Purpose |

| cis-3-Methoxycyclobutanecarbonitrile | Starting Material |

| Hydrogen (H₂) | Reducing Agent |

| Raney Nickel | Catalyst |

| Methanolic Ammonia | Solvent and to prevent secondary amine formation |

| Typical Yield | >90% |

The use of ammonia in the solvent is crucial to suppress the formation of the secondary amine byproduct, which can occur via reaction of the initially formed primary amine with the intermediate imine.

Conclusion: Enabling the Next Wave of Kinase Inhibitors

The development of a robust and scalable synthesis for cis-3-methoxycyclobutanamine was a pivotal achievement in medicinal chemistry. It not only provided access to a key building block for the potent and selective JAK1 inhibitor Golidocitinib (AZD4205) but also established a versatile platform for the synthesis of other functionalized cyclobutanamines. The strategic application of a stereoselective reduction followed by straightforward functional group manipulations exemplifies the principles of efficient process chemistry. This in-depth guide to its first synthesis serves as a valuable resource for researchers and scientists, highlighting the critical interplay between innovative drug design and elegant synthetic solutions.

References

- Norman, P. (2017). Golidocitinib. Drugs of the Future, 42(9), 597.

- Duncton, M. A. J. (2011). The role of cyclobutanes in medicinal chemistry. MedChemComm, 2(12), 1135-1161.

- AstraZeneca. (2017). Process for preparing pyrimidine derivatives.

- Scott, J. S., et al. (2017). The Discovery of Golidocitinib (AZD4205), a Potent and Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 60(21), 8756-8773.

- Gao, Y., et al. (2017). Process Development and Pilot-Plant Synthesis of a JAK1 Inhibitor. Organic Process Research & Development, 21(7), 1033–1042.

fundamental chemical properties of 3-Methoxycyclobutanamine

An In-depth Technical Guide to 3-Methoxycyclobutanamine

Introduction: The Rising Prominence of Strained Aliphatic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel chemical space that imparts favorable pharmacological properties is perpetual. Among the scaffolds that have garnered increasing attention are strained aliphatic rings, such as cyclobutane.[1][2] The unique, puckered three-dimensional structure of the cyclobutane core offers a distinct advantage over flat aromatic systems by providing better spatial orientation of substituents, which can lead to improved target binding and selectivity.[3] Furthermore, the incorporation of a cyclobutane moiety can enhance metabolic stability, reduce planarity, and serve as a bioisostere for other groups, making it a versatile building block in drug discovery.[1][2][3]

This guide focuses on a key exemplar of this class: This compound . This molecule, featuring both a methoxy and an amine substituent on a cyclobutane ring, exists as cis and trans isomers, each presenting a unique vector for chemical exploration. As a bifunctional building block, it provides chemists with a robust platform for introducing conformational restriction and exploring structure-activity relationships (SAR) in drug candidates.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental physicochemical properties, spectroscopic signatures, and practical considerations for the use of this compound.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective application in synthesis and drug design. This compound is a chiral molecule that exists as stereoisomers, primarily the cis and trans diastereomers. These isomers exhibit distinct physical and chemical properties.

Structural and Molecular Data

The core data for this compound, presented below, has been aggregated from various chemical databases and suppliers. It is important to note that properties may vary slightly between different stereoisomers and measured conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [5][6] |

| Molecular Weight | 101.15 g/mol | [5] |

| CAS Number | 1234615-98-5 (Isomer unspecified) | [5] |

| 1363381-00-3 (trans-hydrochloride) | [5] | |

| 1268521-35-2 (cis / (1s,3s)) | [6] | |

| Calculated LogP | 1.62480 (trans-hydrochloride) | [5] |

| Polar Surface Area (PSA) | 35.25 Ų (trans-hydrochloride) | [5] |

| Stereochemistry | Exists as cis and trans diastereomers. | [5][6] |

Causality Insight: The presence of two substituents on the cyclobutane ring leads to diastereomerism. The relative orientation of the amine and methoxy groups (cis or trans) significantly influences the molecule's overall dipole moment, crystal packing, and interaction with biological targets. The trans isomer generally possesses a lower net dipole moment compared to the cis isomer, which can affect properties like boiling point and solubility.

Stereoisomer Relationship Diagram

The logical relationship between the different forms of this compound is crucial for understanding its chemistry.

Caption: Relationship between stereoisomers and chemical forms.

Part 2: Spectroscopic Characterization Workflow

Accurate structural confirmation is paramount. A standard workflow for the characterization of this compound and its derivatives involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow Diagram

Caption: Standard workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of this compound.

Representative Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of this compound (or its salt form) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for hydrochloride salts, D₂O or DMSO-d₆ are preferable to ensure solubility.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Spectral Features: While specific peak positions vary with the isomer and solvent, the following regions are characteristic:

-

~3.2-3.8 ppm: A singlet (3H) corresponding to the methoxy group (-OCH₃).

-

~2.5-3.5 ppm: Multiplets corresponding to the methine protons (CH-O and CH-N). The coupling constants (J-values) between these protons and the adjacent methylene protons are diagnostic for determining cis vs. trans stereochemistry. In the trans isomer, one often observes a larger trans-diaxial coupling compared to the couplings in the cis isomer.

-

~1.5-2.5 ppm: A series of complex multiplets arising from the four methylene protons (-CH₂-) on the cyclobutane ring.

Expert Insight: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide definitive proof of stereochemistry by showing spatial proximity between the methine protons in the cis isomer.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Representative Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote ionization.

-

Analysis: Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Detection: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Expected Result: For this compound (MW = 101.15), the ESI-MS spectrum will show a prominent peak at an m/z (mass-to-charge ratio) of 102.16 , corresponding to the [C₅H₁₁NO + H]⁺ ion.

Part 3: Applications in Drug Development and Medicinal Chemistry

The cyclobutane scaffold is increasingly utilized to confer advantageous properties to drug candidates.[1][2] Its rigid, three-dimensional nature makes it an excellent scaffold for orienting pharmacophoric groups into a bioactive conformation.[3][4]

Key Strategic Applications:

-

Conformational Restriction: By replacing more flexible alkyl chains or larger rings, the cyclobutane moiety can lock a molecule into a specific conformation, potentially increasing binding affinity and reducing off-target effects.[4]

-

Metabolic Stability: The cyclobutane ring is generally robust to metabolic degradation compared to linear alkanes, which can improve the pharmacokinetic profile of a drug.[1]

-

Improved Physicochemical Properties: Incorporation of this scaffold can modulate lipophilicity (LogP) and polar surface area (PSA), helping to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric Replacement: The 1,3-disubstituted cyclobutane core can act as a non-planar bioisostere for para-substituted benzene rings, enabling the exploration of non-aromatic chemical space.

The presence of both an amine and a methoxy group in this compound makes it a particularly versatile building block, allowing for straightforward incorporation into a lead molecule via amide bond formation, reductive amination, or other standard synthetic transformations.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[10]

-

Fire Safety: Keep away from heat, sparks, and open flames.[7][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended, particularly for the free base form which can be sensitive to atmospheric CO₂.[11]

Conclusion

This compound is more than just a simple aliphatic amine; it is a strategic building block that offers a gateway into the desirable chemical space of strained ring systems. Its well-defined stereoisomers provide a tool for fine-tuning the three-dimensional architecture of drug candidates, thereby impacting their biological activity and pharmacokinetic profiles. This guide has provided a foundational overview of its core properties, characterization, and application, equipping researchers and scientists with the necessary knowledge to confidently and effectively incorporate this versatile scaffold into their discovery programs.

References

- Willems, S., et al. (2021).

- Radboud Repository.

- PubChem. 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine. [Link]

- ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally.... [Link]

- PubChem. 3-Methylcyclobutan-1-amine. [Link]

- PubChem. 3-Methoxycyclobutan-1-one. [Link]

- PubChem. 3-Methoxy-3-methylcyclobutane-1-carbonitrile. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]

- PubChem. (3-Methoxycyclobutyl)methanamine. [Link]

- SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR]. [Link]

- PubChem. 3-ethoxy-N-methylcyclobutan-1-amine. [Link]

- Dow. MMB (3-Methoxy-3-Methyl-1-Butanol). [Link]

- PubChem. 3-(bromomethyl)-N-methyl-cyclobutanamine. [Link]

- ChemUniverse. Request A Quote - this compound HYDROCHLORIDE. [Link]

- PubChem. N-methylcyclooctanamine. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubChem. 3-Methylcyclobutan-1-ol. [Link]

- PubChem.

- Organic Syntheses.

- Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]

- PubChem. 3-Hydroxy-3-methyl-cyclobutanone. [Link]

- Chemsrc. 3-Methylcyclobutanone | CAS#:1192-08-1. [Link]

- PubChem.

- YouTube. Experiment #4, Synthesis of (η6-Mesitylene)Mo(CO)3. [Link]

- MDPI.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pandalabs.by [pandalabs.by]

- 10. capotchem.com [capotchem.com]

- 11. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxycyclobutanamine

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize the novel molecule 3-Methoxycyclobutanamine. While comprehensive experimental data for this specific compound is not widely available in public repositories, this document will leverage established spectroscopic principles and data from analogous structures to predict its spectral features. This approach offers a robust framework for researchers and drug development professionals who may be synthesizing or working with this and related compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data and standardized protocols for experimental validation.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted cyclobutane derivative containing a primary amine and a methoxy group. The presence of cis and trans isomers will influence its spectroscopic properties, particularly in NMR. The following discussion will consider both possibilities where relevant.

Structure:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |

| 3300 - 3500 | N-H stretch | Medium, Broad | Characteristic of a primary amine. A doublet may be observed. |

| 2850 - 3000 | C-H stretch | Strong | Aliphatic C-H stretching vibrations from the cyclobutane ring and methoxy group. |

| 1590 - 1650 | N-H bend | Medium | Scissoring vibration of the primary amine. |

| 1050 - 1150 | C-O stretch | Strong | Characteristic of the ether linkage. |

| 1000 - 1250 | C-N stretch | Medium | Aliphatic amine C-N stretching. |

Trustworthiness of Predictions: These predictions are based on well-established IR correlation charts that link specific bond vibrations to characteristic absorption frequencies. [1]The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be a strong indicator of the N-H bonds of the primary amine.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

-

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₅H₁₁NO), the expected molecular weight is approximately 101.15 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 101 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃): A fragment at m/z = 70.

-

Loss of an amino group (-NH₂): A fragment at m/z = 85.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to a fragment at m/z = 30 ([CH₂=NH₂]⁺).

-

Ring cleavage: The cyclobutane ring can undergo various fragmentation pathways, leading to smaller charged fragments.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |

| 85 | [C₅H₉O]⁺ | Loss of NH₂ |

| 70 | [C₄H₈N]⁺ | Loss of OCH₃ |

| 30 | [CH₄N]⁺ | Alpha-cleavage product, [CH₂=NH₂]⁺ |

Authoritative Grounding: The fragmentation of cyclic amines and ethers follows predictable pathways. Alpha-cleavage is a dominant fragmentation pathway for amines, while the loss of alkoxy groups is common for ethers. [2]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice depends on the volatility and thermal stability of the compound.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for volatile compounds and typically leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may produce a more prominent molecular ion peak.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While experimental data is not yet widely disseminated, a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry can provide a comprehensive structural elucidation. The predicted data and standardized protocols outlined in this guide offer a solid foundation for researchers to validate the synthesis and purity of this compound, and to further investigate its properties for applications in drug discovery and development.

References

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). [Link]

- SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 3-Methoxytyramine. [Link]

- PubChem. N-methylcyclooctanamine. [Link]

- Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

- University of Colorado Boulder. IR Chart. [Link]

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- NIST WebBook. Cyclohexanol, 3-methyl-. [Link]

- MDPI.

- MDPI. Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials. [Link]

- Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. [Link]

- Doc Brown's Chemistry. C2H6O CH3OCH3 infrared spectrum of methoxymethane. [Link]

- NIST WebBook. (R)-(+)-3-Methylcyclopentanone. [Link]

- Doc Brown's Chemistry. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. [Link]

Sources

conformational analysis of 3-substituted cyclobutanamines

An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted Cyclobutanamines

Authored by: A Senior Application Scientist

Abstract

The cyclobutane scaffold has emerged as a critical structural motif in modern medicinal chemistry, prized for its ability to act as a conformationally restricted isostere for more flexible alkyl chains.[1][2] This rigidity, however, introduces significant stereochemical complexity that must be precisely understood to optimize ligand-receptor interactions. This guide provides an in-depth technical framework for the , a common and valuable building block in drug discovery. We will explore the fundamental principles of cyclobutane puckering and delve into a synergistic workflow that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations. This dual approach provides a self-validating system for elucidating the preferred solution-state conformations, quantifying conformational equilibria, and understanding the energetic landscape that governs the biological activity of these important molecules.

The Fundamentals: Understanding the Puckered Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would impose severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to the inherent angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[3][4] To alleviate this torsional strain, the cyclobutane ring adopts a puckered, non-planar conformation.[2][5]

This puckering results in one carbon atom being out of the plane of the other three, creating a "butterfly" or "bent" structure with a defined dihedral angle.[6] This dynamic process involves rapid interconversion between equivalent puckered forms in solution. The introduction of substituents breaks this degeneracy, leading to distinct conformers with specific energetic preferences.

In a puckered cyclobutane ring, substituent positions are not identical. They can be classified as:

-

Axial (ax): Bonds that are approximately perpendicular to the mean plane of the ring.

-

Equatorial (eq): Bonds that are approximately parallel to the mean plane of the ring.

The relative stability of a substituted cyclobutane is largely dictated by the steric strain experienced by its substituents. Most notably, substituents in the axial position can experience destabilizing steric interactions with the other axial substituent or hydrogen at the 1,3-position, known as 1,3-diaxial interactions.[7][8] Consequently, substituents, particularly bulky ones, generally prefer the less-hindered equatorial position.

Caption: Puckered conformation of cyclobutane showing axial (ax) and equatorial (eq) positions.

The Challenge: Cis and Trans Isomers of 3-Substituted Cyclobutanamines

When an amino group and a second substituent are placed at the 1 and 3 positions, two diastereomers are possible: cis and trans. Each of these isomers exists as an equilibrium between two rapidly interconverting ring-flipped conformers. The core of the analysis is to determine which conformer is dominant for each isomer and to quantify this preference.

-

cis-isomer: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer.

-

trans-isomer: Can exist in two equivalent axial-equatorial (a,e) conformers.

The energetic balance is determined by the steric demands of the amino group (-NH₂) and the other substituent (R). The conformer that minimizes unfavorable 1,3-diaxial interactions will be lower in energy and thus more populated at equilibrium.

Caption: Integrated workflow for conformational analysis using NMR and DFT methods.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

Proton NMR is exceptionally sensitive to molecular geometry. The through-bond scalar coupling (J-coupling) between protons is dependent on the dihedral angle separating them, providing a powerful tool for conformational analysis. In cyclobutanes, both three-bond (³JHH, vicinal) and four-bond (⁴JHH, long-range) couplings are informative. [9]

Step-by-Step Methodology

-

Sample Preparation: Dissolve a precisely weighed sample of the purified cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL. The choice of solvent is critical, as it can influence conformational preference.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate signal-to-noise and digital resolution to accurately measure coupling constants.

-

Spectral Analysis:

-

Assign all proton signals using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

-

Carefully measure the values of vicinal (³JHH) and long-range (⁴JHH) coupling constants from the 1D spectrum. In cyclobutanes, the ⁴JHH couplings show a pronounced and useful orientation dependence: ⁴Jeq-eq is typically large (~5 Hz) while ⁴Jax-ax is near 0 Hz. [9]4. Data Interpretation (The Self-Validating System):

-

The observed coupling constant (Jobs) is a weighted average of the coupling constants for the two interconverting conformers (e.g., conformer A and B).

-

Jobs = (XA * JA) + (XB * JB)

-

Where XA and XB are the mole fractions of the two conformers (XA + XB = 1).

-

-

The values for JA and JB (the coupling constants in the "pure" conformers) are not directly measurable. They are reliably estimated from DFT calculations (see Section 5).

-

By using the computationally derived JA and JB values, one can solve for the mole fractions XA and XB.

-

-

Thermodynamic Calculation:

-

Calculate the equilibrium constant: Keq = XA / XB.

-

Calculate the Gibbs free energy difference between the conformers: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT provides a robust theoretical framework for modeling the geometry and energetics of the different conformers. The results are essential for interpreting NMR data and providing a quantitative energy landscape.

Step-by-Step Methodology

-

Structure Generation: Build 3D models of all possible conformers for the cis and trans isomers (e.g., cis-diequatorial, cis-diaxial).

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G* is a common starting point). [9][10]This process finds the lowest energy structure for each conformer.

-

Frequency Calculation (Critical Validation Step): Perform a frequency calculation on each optimized structure at the same level of theory.

-

Causality Check: The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

-

Thermodynamic Data: The output provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G) at the experimental temperature (e.g., 298.15 K).

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies of the conformers for each isomer. The difference (ΔG°) predicts their relative populations.

-

ΔG° = G(conformer A) - G(conformer B)

-

This computationally derived ΔG° should closely match the value obtained from the NMR experiment, providing strong validation for the conformational assignment.

-

-

NMR Parameter Calculation (Optional but Recommended): Using the optimized geometries, perform a calculation to predict the ¹H NMR coupling constants. These theoretical J-values for the "pure" conformers are then used in the analysis of the experimental NMR data as described in Section 4.4.

Data Presentation and Interpretation

Table 1: Computational Results for cis-3-Methylcyclobutanamine

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG°) (kcal/mol) | Predicted Population (%) |

| Diequatorial (e,e) | 0.00 | 0.00 | 97.8 |

| Diaxial (a,a) | 2.15 | 2.20 | 2.2 |

Table 2: NMR Data and Experimental ΔG° for cis-3-Methylcyclobutanamine

| Proton Pair | Jcalc (e,e) (Hz) | Jcalc (a,a) (Hz) | Jobs (Hz) | Calculated Population (e,e) (%) |

| H2ax-H3ax | 2.1 | 9.8 | 2.3 | 97.4 |

| H1ax-H4ax (⁴J) | 0.1 | 4.8 | 0.2 | 97.9 |

| Average Population (e,e) | 97.7% | |||

| Experimental ΔG° | -2.15 kcal/mol |

Conclusion: Implications for Drug Development

The precise determination of the conformational preference of 3-substituted cyclobutanamines is not merely an academic exercise. It is a critical step in rational drug design. By understanding the three-dimensional shape and the orientation of key functional groups (like the amine), medicinal chemists can:

-

Optimize Potency: Design molecules that present the correct pharmacophore in the lowest energy conformation for optimal binding to a biological target.

-

Enhance Selectivity: Exploit subtle shape differences to achieve selectivity for a desired target over off-targets.

-

Improve Physicochemical Properties: Use conformational locking to mask or expose polar groups, thereby influencing properties like solubility and membrane permeability.

The robust, self-validating workflow presented in this guide, which synergistically combines NMR and DFT, provides the necessary framework for researchers to confidently elucidate the structure-activity relationships of this valuable class of molecules, ultimately accelerating the development of safer and more effective therapeutics.

References

- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link] [3]2. Wu, C. H., & LaBrake, D. L. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link] [6][10]3. Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link] [9]4. Wu, C. H., & LaBrake, D. L. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link] [10]5. Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

- Gruodis, A., et al. (2004). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics. [Link] [11]7. Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link] [12]9. Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

- Abraham, R. J., et al. (1972). The NMR spectra and conformations of cyclic compounds—V: Proton couplings and chemical shifts in bridged cyclobutanes. Tetrahedron. [Link] [13]11. Rauk, A. (2015). Conformational analysis of cycloalkanes. Structural Chemistry. [Link]

- Wang, S., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link] [14]13. ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Link] [1]14. Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. [Link]

- Wikipedia. (n.d.). Anomeric effect. [Link]

- Jiménez-Osés, G., et al. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.

- Nam, S., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]

- Kirsch, P. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.

- ResearchGate. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

- PubChem. (n.d.). Cyclobutylamine. [Link]

- Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link] [4]24. Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

- YouTube. (2023). Conformations of Cycloalkanes.

- Chemistry LibreTexts. (2022). 9.5: Substituted Cyclohexanes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methoxycyclobutanamine: Sourcing and Synthesis Strategies for Drug Development

Abstract

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanamine, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details the commercial availability and procurement landscape for this compound, presenting a comparative analysis of key suppliers. Furthermore, it outlines a robust, proposed multi-step synthesis for in-house preparation, grounded in established and reliable chemical transformations. Each stage of the synthesis is accompanied by a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a workflow visualization to ensure clarity and reproducibility. This guide is intended to serve as a practical resource for scientists seeking to incorporate the privileged this compound scaffold into their research and development pipelines.

Introduction: The Value of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained carbocycles has emerged as a powerful tool for optimizing the pharmacological properties of lead compounds. Among these, the cyclobutane ring is increasingly utilized to impart favorable characteristics such as metabolic stability, conformational rigidity, and improved three-dimensionality.[1] The unique puckered structure of the cyclobutane moiety can serve as a non-classical bioisostere for larger cyclic systems or unsaturated functionalities, helping to reduce planarity and fill hydrophobic pockets within target proteins.[1]

This compound, in particular, offers a synthetically versatile scaffold. The primary amine provides a handle for a wide array of subsequent chemical modifications, such as amide bond formation or reductive amination, while the methoxy group can influence solubility, metabolic stability, and target engagement. The 1,3-disubstitution pattern on the cyclobutane ring allows for the precise spatial orientation of these functional groups, a critical factor in designing molecules with high affinity and selectivity for their biological targets. This guide provides the necessary information for both procuring this key intermediate and synthesizing it efficiently in a laboratory setting.

Commercial Availability and Procurement

This compound is most commonly available commercially as its hydrochloride salt (this compound HCl), which enhances its stability and handling properties. The corresponding CAS number for the hydrochloride salt is 1404373-83-6 . A survey of prominent chemical suppliers indicates that the compound is readily available in research quantities, typically with purities of 98% or higher.

When sourcing this reagent, researchers should consider factors such as purity, available quantities, lead times, and the availability of analytical data (e.g., NMR, LC-MS) from the supplier to ensure the quality and identity of the material. Below is a summary of representative suppliers.

| Supplier | Product Name | CAS Number | Catalog Number (Example) | Purity | Available Quantities |

| BLDpharm (via Lead Sciences) | This compound hydrochloride | 1404373-83-6 | BD295286 | ≥98% | 100mg, 250mg, 1g |

| Ambeed | This compound hydrochloride | 1404373-83-6 | A324089 | ≥98% | 1g, 5g |

| SUZHOU ARTK MEDCHEM CO.,LTD | trans-3-Methoxycyclobutanamine hydrochloride | 1404373-83-6 | ARK23893 | ≥98% | 1g, 5g, 10g |

| HANGZHOU LEAP CHEM CO., LTD. | This compound hydrochloride | 1404373-83-6 | L13119 | ≥99% | Inquire for quantities |

| abcr GmbH | This compound hydrochloride | 1404373-83-6 | AB453347 | Inquire | Inquire for quantities |

Note: Availability, pricing, and catalog numbers are subject to change. Researchers should verify the information directly with the suppliers.

Proposed Synthesis for In-House Preparation

For larger scale needs or when custom stereochemistry is required, in-house synthesis provides a viable alternative to commercial procurement. While a single, unified procedure for the direct synthesis of this compound is not prominently published, a reliable and robust synthesis can be logically constructed from well-established, high-yielding reactions.

The proposed three-step synthesis begins with the commercially available starting material, trans-3-aminocyclobutan-1-ol. The sequence involves:

-

Protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

-

Methylation of the hydroxyl group via a Williamson ether synthesis.

-

Deprotection of the Boc group under acidic conditions to yield the final product as its hydrochloride salt.

This approach is designed for high fidelity and straightforward purification at each step.

Synthetic Workflow Visualization

The following diagram illustrates the proposed synthetic pathway from trans-3-aminocyclobutan-1-ol to the final product.

Caption: Proposed 3-step synthesis of this compound HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (trans-3-hydroxycyclobutyl)carbamate

This initial step protects the nucleophilic amine as a Boc-carbamate, preventing it from interfering with the subsequent etherification. The Boc group is stable to the basic conditions of the Williamson ether synthesis and can be removed cleanly at the final stage.

-

Materials:

-

trans-3-Aminocyclobutan-1-ol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (approx. 0.1 M solution)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add trans-3-aminocyclobutan-1-ol and dissolve in dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

-

Step 2: Synthesis of tert-Butyl (trans-3-methoxycyclobutyl)carbamate

This step employs the classic Williamson ether synthesis.[2][3][4][5] A strong base (sodium hydride) is used to deprotonate the alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in an Sₙ2 reaction to form the desired methyl ether.

-

Materials:

-

tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) (approx. 0.1 M solution)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and add anhydrous THF.

-

Cool the THF suspension to 0 °C.

-

Slowly add a solution of tert-butyl (trans-3-hydroxycyclobutyl)carbamate in anhydrous THF to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the methylated product.

-

Step 3: Synthesis of this compound Hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in an organic solvent is used to cleanly cleave the carbamate, yielding the desired primary amine as its stable hydrochloride salt.

-

Materials:

-

tert-Butyl (trans-3-methoxycyclobutyl)carbamate (1.0 eq)

-

4M HCl in 1,4-Dioxane (5-10 eq)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the tert-butyl (trans-3-methoxycyclobutyl)carbamate in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.